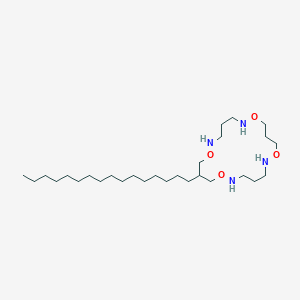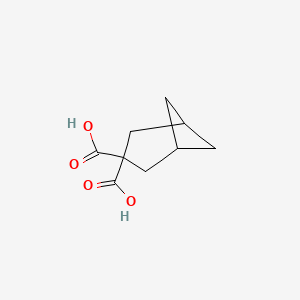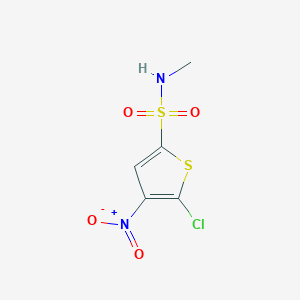
1-(2-Methoxyphenyl)ethane-1,2-diol
Übersicht
Beschreibung
“1-(2-Methoxyphenyl)ethane-1,2-diol” is a chemical compound with the molecular formula C9H12O3 . It has a molecular weight of 168.19000 . This compound is a derivative of glycol, which is a type of alcohol that contains two hydroxyl groups .
Molecular Structure Analysis
The molecular structure of “1-(2-Methoxyphenyl)ethane-1,2-diol” consists of a two-carbon backbone (ethane), with a methoxyphenyl group attached to one carbon and two hydroxyl groups attached to both carbons . The exact 3D structure could not be found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methoxyphenyl)ethane-1,2-diol” include a molecular weight of 168.19000 and a molecular formula of C9H12O3 . Other specific properties such as density, boiling point, melting point, and flash point were not available in the resources .Wissenschaftliche Forschungsanwendungen
Microbial Resolution and Asymmetric Oxidation
1-(2-Methoxyphenyl)ethane-1,2-diol has been involved in microbial resolution processes using Trichoderma viride, leading to advancements in stereoselective epoxidation and oxidation reactions. This demonstrates its utility in the field of asymmetric synthesis, a crucial aspect of medicinal chemistry (Yamamoto et al., 1989).
Synthesis Processes
The compound has been used in developing efficient synthesis processes, such as the multigram synthesis of its enantiomers. This showcases its role in facilitating large-scale production of optically active compounds, which is significant in pharmaceutical manufacturing (Fisher & Kerrigan, 1998).
Chemical Rearrangement Studies
Studies on the rearrangement of 1-(2-Methoxyphenyl)ethane-1,2-diol in acid media have provided insights into its reactivity. Understanding these reactions is crucial for chemical synthesis, particularly in designing pathways for complex organic compounds (Tadros et al., 1972).
Catalysis and Model Systems
This compound has been used in catalysis research, particularly in aerobic C–C bond cleavage, serving as a model for understanding enzyme-like reactions in organic chemistry (Okamoto et al., 1985).
Structural and Molecular Dynamics Analysis
It has been the subject of structural analysis, including X-ray diffraction and Raman studies, which are fundamental in the field of material sciences and chemistry (Gontrani et al., 2020).
Environmental and Microbial Interactions
Research has also explored its interactions in environmental settings, such as its transformation by human intestinal bacteria, highlighting its relevance in environmental chemistry and toxicology (Yim et al., 2008).
Polymerization Processes
The compound has been applied as an initiator in polymerization reactions, contributing to the development of new materials and polymers (Komarov et al., 2019).
Electrocatalytic Studies
It has been involved in electrocatalytic studies for C–C bond cleavage, which is crucial for developing new electrochemical methods and technologies (Okamoto et al., 1988).
Enantioselective Reactions
Its use in enantioselective Diels-Alder reactions catalyzed by titanium-based chiral Lewis acids exemplifies its role in stereoselective synthesis, a key area in drug development (Choughule & Patwardhan, 2016).
Solvent System Studies
The compound has been studied in various solvent systems, providing insights into its solubility and interaction characteristics, important for industrial applications (Cocchi et al., 2001).
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,10-11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMCOXRGEIUXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20793684 | |
| Record name | 1-(2-Methoxyphenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20793684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)ethane-1,2-diol | |
CAS RN |
65308-94-3 | |
| Record name | 1-(2-Methoxyphenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20793684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















